Cas no 228413-59-0 (Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate)

Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with phenyl and pyridinyl groups, along with an ethyl ester functionality. This structure imparts versatility in synthetic and medicinal chemistry applications, particularly as a building block for pharmacologically active molecules. The presence of both aromatic and heteroaromatic moieties enhances its potential for interactions in biological systems, making it valuable in drug discovery and material science. The ethyl ester group offers further derivatization opportunities, facilitating modifications for targeted research applications. Its well-defined structure and stability under standard conditions ensure reliable performance in synthetic workflows.
Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate structure
228413-59-0 structure
Product name:Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate
CAS No:228413-59-0
MF:C17H14N2O2S
MW:310.370262622833
CID:2092909
PubChem ID:44384908

Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate
    • HONWSOMUSNJEDI-UHFFFAOYSA-N
    • CHEMBL172094
    • 228413-59-0
    • ethyl 4-phenyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylate
    • SCHEMBL953385
    • BDBM50016125
    • AKOS024465028
    • Ethyl4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate
    • MDL: MFCD28144840
    • Inchi: InChI=1S/C17H14N2O2S/c1-2-21-17(20)15-14(12-6-4-3-5-7-12)19-16(22-15)13-8-10-18-11-9-13/h3-11H,2H2,1H3
    • InChI Key: HONWSOMUSNJEDI-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=C(C2=CC=CC=C2)N=C(C3=CC=NC=C3)S1

Computed Properties

  • Exact Mass: 310.07759887g/mol
  • Monoisotopic Mass: 310.07759887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 80.3Ų

Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029189307-1g
Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate
228413-59-0 95%
1g
$585.04 2023-09-02
Ambeed
A874888-1g
Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate
228413-59-0 95+%
1g
$562.0 2024-04-21
Chemenu
CM171384-1g
Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate
228413-59-0 95%
1g
$660 2021-08-05
Chemenu
CM171384-1g
Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate
228413-59-0 95%
1g
$613 2024-07-28

Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate Related Literature

Additional information on Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate

Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate: A Comprehensive Overview

Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate, with the CAS number 228413-59-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiazole ring with substituents that include a phenyl group and a pyridine moiety. The thiazole core is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, known for its stability and versatility in various chemical reactions. The phenyl group attached at the 4-position of the thiazole ring contributes to the compound's aromaticity and potential for further functionalization. Additionally, the pyridin-4-yl substituent at the 2-position introduces electron-withdrawing effects, which can influence the compound's electronic properties and reactivity.

Recent studies have highlighted the potential of Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate in drug discovery and materials synthesis. For instance, researchers have explored its role as a precursor in the development of novel pharmaceutical agents targeting specific biological pathways. The carboxylic acid ester functionality at the 5-position of the thiazole ring makes this compound amenable to various chemical transformations, such as hydrolysis or coupling reactions, enabling the synthesis of derivatives with enhanced bioavailability or selectivity.

The synthesis of Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate typically involves multi-step organic reactions, often starting from readily available starting materials. Key steps include the formation of the thiazole ring through cyclization reactions, followed by substitution or coupling reactions to introduce the phenyl and pyridine substituents. The optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieving high yields and purity of the final product.

In terms of applications, Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate has shown promise in several areas. In materials science, its structural features make it a candidate for use in organic electronics, particularly in applications requiring semiconducting materials. The aromaticity and conjugation within its structure contribute to its electronic properties, which can be tailored for specific device applications such as field-effect transistors or light-emitting diodes.

Moreover, this compound has been investigated for its potential in agrochemicals. Its ability to interact with biological systems suggests it could serve as a lead compound for developing pesticides or herbicides with improved efficacy and reduced environmental impact. Ongoing research is focused on understanding its mechanism of action and optimizing its bioavailability for agricultural applications.

From an environmental perspective, Ethyl 4-ph en yl -2 -( py rid i n -4 - yl ) t h i az o l e -5 -c ar b ox y l a te has been evaluated for its biodegradability and toxicity profiles. Initial studies indicate that it exhibits moderate biodegradation under aerobic conditions, though further research is needed to assess its long-term environmental impact. Regulatory frameworks are increasingly emphasizing the need for sustainable chemical design, and compounds like this one are being scrutinized to ensure their safe use and disposal.

In conclusion, Eth yl 4 - ph en yl -2 -( py rid i n -4 - yl ) t h i az o l e -5 -c ar b ox y l a te ( CAS No: 228413 -59 -0 ) represents a versatile platform for chemical innovation across multiple disciplines. Its unique structure enables diverse applications ranging from drug discovery to materials science and agrochemical development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:228413-59-0)Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate
A878422
Purity:99%
Quantity:1g
Price ($):506.0